molecular formula C19H24O6Si B14440360 {2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone CAS No. 79876-61-2

{2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone

Cat. No.: B14440360
CAS No.: 79876-61-2
M. Wt: 376.5 g/mol
InChI Key: BYKWAOOOMVUQOQ-UHFFFAOYSA-N
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Description

{2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone is a complex organic compound with a unique structure that combines phenyl and methanone groups with a trimethoxysilylpropoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone typically involves the reaction of 2-hydroxy-4-phenylmethanone with 3-(trimethoxysilyl)propyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenylmethanone attacks the silicon atom of the trimethoxysilylpropyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

{2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trimethoxysilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.

    Biology: Investigated for its potential use in drug delivery systems and as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The trimethoxysilyl group can enhance the compound’s stability and facilitate its incorporation into polymer matrices, improving the mechanical properties of the resulting materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-(3-triethoxysilylpropoxy)diphenyl ketone
  • 2-Hydroxy-4-(3-trimethoxysilylpropoxy)benzophenone

Uniqueness

{2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. The presence of the trimethoxysilyl group enhances its reactivity and compatibility with various substrates, making it a valuable compound for diverse applications.

Properties

CAS No.

79876-61-2

Molecular Formula

C19H24O6Si

Molecular Weight

376.5 g/mol

IUPAC Name

[2-hydroxy-4-(3-trimethoxysilylpropoxy)phenyl]-phenylmethanone

InChI

InChI=1S/C19H24O6Si/c1-22-26(23-2,24-3)13-7-12-25-16-10-11-17(18(20)14-16)19(21)15-8-5-4-6-9-15/h4-6,8-11,14,20H,7,12-13H2,1-3H3

InChI Key

BYKWAOOOMVUQOQ-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O)(OC)OC

Origin of Product

United States

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